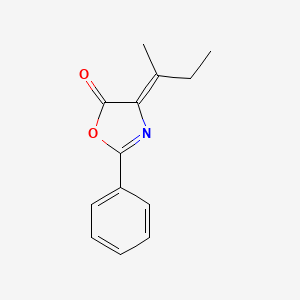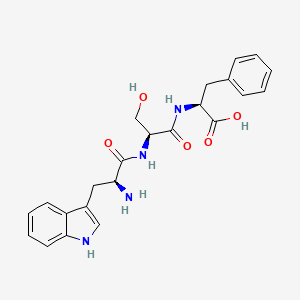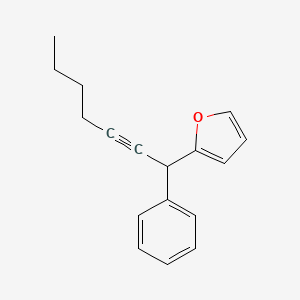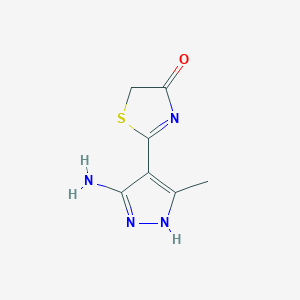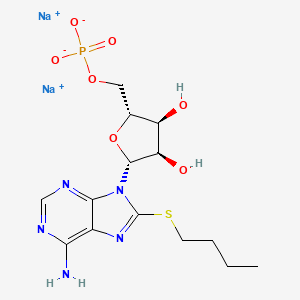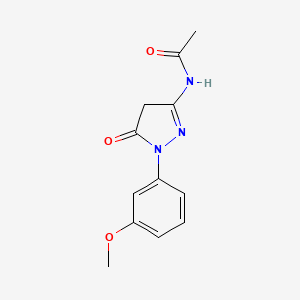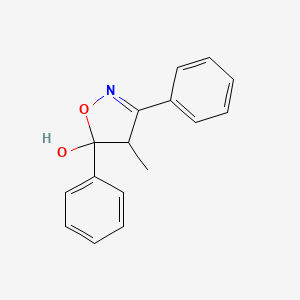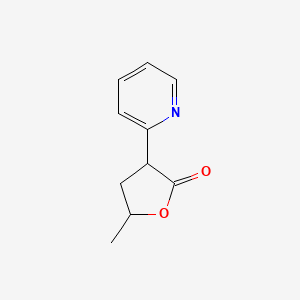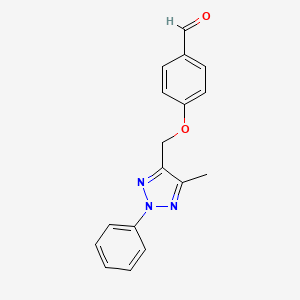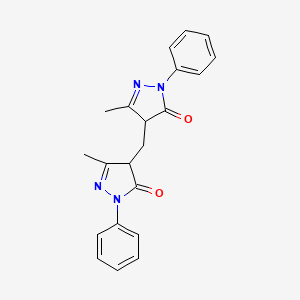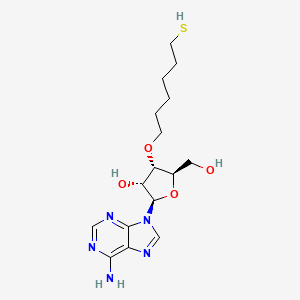![molecular formula C16H17NO3S B12898694 3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one CAS No. 823192-00-3](/img/structure/B12898694.png)
3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one is a complex organic compound that features a furan ring, a methoxyphenyl group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone core can be reduced to form thiazolidines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiazolidinone moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-ylmethyl)-2-phenylthiazolidin-4-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-methylthiazolidin-4-one: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
3-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methylthiazolidin-4-one is unique due to the specific positioning of the methoxy group and the combination of the furan and thiazolidinone rings
Properties
CAS No. |
823192-00-3 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO3S/c1-11-15(18)17(10-12-6-5-9-20-12)16(21-11)13-7-3-4-8-14(13)19-2/h3-9,11,16H,10H2,1-2H3 |
InChI Key |
CQEZBYFIDOEXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2OC)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
